N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fatty acid amide hydrolase inhibitor 1 is a compound that inhibits the enzyme fatty acid amide hydrolase. Fatty acid amide hydrolase is responsible for the degradation of endocannabinoids, such as anandamide, which play a crucial role in various physiological processes including pain, mood, and appetite regulation . By inhibiting fatty acid amide hydrolase, fatty acid amide hydrolase inhibitor 1 increases the levels of endocannabinoids, thereby enhancing their effects .
準備方法
The synthesis of fatty acid amide hydrolase inhibitor 1 typically involves a combination of ligand-based virtual screening and structure-based drug discovery . This process includes chemical graph mining, quantitative structure–activity relationship modeling, and molecular docking techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Fatty acid amide hydrolase inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fatty acid amide hydrolase inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the endocannabinoid system and its role in various physiological processes . In biology, it is used to investigate the effects of endocannabinoid signaling on cellular functions . In medicine, fatty acid amide hydrolase inhibitor 1 is being explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases . In industry, it is used in the development of new drugs targeting the endocannabinoid system .
作用機序
Fatty acid amide hydrolase inhibitor 1 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase . This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules . The primary molecular targets of fatty acid amide hydrolase inhibitor 1 are the cannabinoid receptors CB1 and CB2, as well as other receptors such as GPR55, peroxisome proliferator-activated receptors, and vanilloid receptors . The pathways involved include the modulation of cyclic AMP levels and ion channel activities .
類似化合物との比較
Fatty acid amide hydrolase inhibitor 1 is unique in its ability to selectively inhibit fatty acid amide hydrolase without affecting other enzymes . Similar compounds include URB597, OL-135, and AKU-005, which also inhibit fatty acid amide hydrolase but may have different selectivity profiles and pharmacological effects . Fatty acid amide hydrolase inhibitor 1 stands out due to its high potency and specificity .
特性
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKSFUEBSXSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。